molecular formula C12H17NO2 B1217040 Salsolidine CAS No. 5784-74-7

Salsolidine

Cat. No.: B1217040
CAS No.: 5784-74-7
M. Wt: 207.27 g/mol
InChI Key: HMYJLVDKPJHJCF-UHFFFAOYSA-N
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Mechanism of Action

Salsolidine, also known as 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline, is a tetrahydroisoquinoline alkaloid . This compound has been found to have several effects on the body, which are discussed in detail below.

Target of Action

The primary target of this compound is Monoamine Oxidase A (MAO A) . MAO A is an enzyme that plays a crucial role in the metabolism of monoamines in the brain, including serotonin, norepinephrine, and dopamine .

Mode of Action

This compound acts as a stereoselective competitive inhibitor of MAO A . This means it competes with the substrate (the molecule upon which an enzyme acts) for the active site of the enzyme. The R-salsolidine is more active against MAO A than S-salsolidine .

Biochemical Pathways

By inhibiting MAO A, this compound affects the metabolic pathways of monoamines. This can lead to an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .

Pharmacokinetics

As a competitive inhibitor of mao a, it is likely that this compound needs to be present in the body at sufficient concentrations to exert its effects .

Result of Action

The inhibition of MAO A by this compound can lead to an increase in the levels of monoamines in the brain. This can have various effects, depending on the specific neurotransmitter levels that are altered .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that also inhibit MAO A could potentially enhance the effects of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salsolidine can be synthesized through various methods. One common approach involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formamidine in the presence of a catalyst such as camphorsulfonic acid. The reaction mixture is heated to reflux, followed by cooling and further processing to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow systems and green solvents to enhance efficiency and sustainability. Enzymatic methods, such as lipase-catalyzed reactions, are also employed to achieve high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: Salsolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives, which have distinct pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Salsolidine is unique in its stereoselective inhibition of monoamine oxidase A, with the R-enantiomer being more active than the S-enantiomer. This specificity makes it a valuable tool in biochemical research and a potential therapeutic agent for various neurological conditions .

Properties

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63283-42-1 (hydrochloride)
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20959384
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-74-7, 38520-68-2
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (47.0 g, 0.229 m) and NaOH (5 g) in absolute methanol (500 ml) was added NaBH4 (34.6 g, 0.917 m) and the mixture stirred for 2 hr (TLC complete) and allowed to stand overnight. The mixture was cooled in an ice bath, treated carefully with 20% HCl until pH 1 was achieved and then heated to 50° for 1 hr. The solvent was then removed on the aspirator and the residue dissolved in 1 liter H2O. The solution was basified to pH 11 with NaOH (20%) and extracted with 3×250 ml CHCl3. The extracts were dried over MgSO4 and evaporated to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline as an oil, 47.6 g (100% yield).
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (58.4 g, 0.24 m) in 1 liter of methanol and 5% Pd/C (5 g) were combined under nitrogen in a pressure bottle and the mixture hydrogenated at 40 psi and ambient temperature on a Parr apparatus for 18 hr. The catalyst was removed by filtration and the solvent evaporated. The residue was dissolved in H2O (1 liter), basified to pH 11 with 50% NaOH and extracted with CHCl3 (3×300 ml). The extracts were dried over MgSO4 and evaporated to dryness (aspirator, then high vacuum) to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, 35.2 g (70% yield).
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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